molecular formula C19H19N5O3S B6428814 N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 2034389-11-0

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Numéro de catalogue B6428814
Numéro CAS: 2034389-11-0
Poids moléculaire: 397.5 g/mol
Clé InChI: XKZBCMAKHJUZPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.12086066 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

MK-8527 primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV-1, making it an attractive target for antiretroviral therapy .

Mode of Action

MK-8527 is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) . It is a 7-deaza-deoxyadenosine analog that is phosphorylated intracellularly to its active triphosphate (TP) form . MK-8527-TP inhibits reverse transcriptase by immediate (translocation) and delayed chain termination . This dual mechanism of action allows MK-8527 to effectively inhibit HIV-1 replication .

Biochemical Pathways

The primary biochemical pathway affected by MK-8527 is the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, MK-8527 prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 .

Pharmacokinetics

The pharmacokinetics of MK-8527 are characterized by low to moderate clearance and volume of distribution, with good oral absorption . Following oral administration, the TP form of MK-8527 has an intracellular half-life (t1/2) in peripheral blood mononuclear cells (PBMCs) of approximately 48 hours, significantly longer than the plasma t1/2 of the parent compound, MK-8527, which is about 7 hours . This extended intracellular half-life makes MK-8527 suitable for less-frequent-than-daily dosing .

Result of Action

The inhibition of HIV-1 reverse transcriptase by MK-8527 results in a significant reduction in HIV-1 replication . This leads to a decrease in viral load and an increase in CD4+ T cell counts, improving the immune response in individuals with HIV-1 .

Action Environment

The action of MK-8527 can be influenced by various environmental factors. Furthermore, the intracellular concentration of MK-8527-TP can increase when the drug is taken with food . More research is needed to fully understand the impact of other environmental factors on the action, efficacy, and stability of MK-8527.

Propriétés

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-17(12-24-18(26)7-6-15(22-24)16-5-2-10-28-16)20-8-9-23-19(27)11-13-3-1-4-14(13)21-23/h2,5-7,10-11H,1,3-4,8-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZBCMAKHJUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.